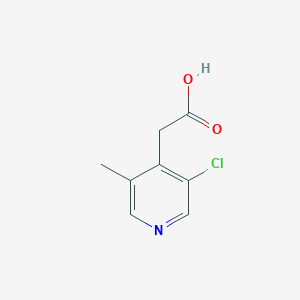

2-(3-Chloro-5-methylpyridin-4-yl)acetic acid

Description

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-(3-chloro-5-methylpyridin-4-yl)acetic acid |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-10-4-7(9)6(5)2-8(11)12/h3-4H,2H2,1H3,(H,11,12) |

InChI Key |

VTVNWMIIEZTUGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1CC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyridine Core: 3-Chloro-5-methylpyridine Derivatives

The synthesis of the pyridine ring substituted with chlorine and methyl groups at the 3- and 5-positions respectively is a critical precursor step. A patented method describes the preparation of 2-chloro-5-methylpyridine , which is structurally related and can be adapted for preparing 3-chloro-5-methylpyridine derivatives:

- Starting from a dihalo compound such as 2-oxo-5-methyl-5,6-dichloropiperidine , chlorination is performed using a chlorinating agent like phosphorus oxychloride or phosgene in stoichiometric excess (up to 70 mole %, preferably ~50%) to maximize yield.

- The reaction is carried out in a high-boiling aromatic or halogenated aromatic solvent such as 1,2,4-trichlorobenzene , toluene , or chlorobenzene .

- The mixture is heated to 80–130 °C (ideally ~120 °C) with the chlorinating agent added over 0.5 to 10 hours, followed by maintaining the temperature for an additional 5–6 hours to complete the reaction.

- This method yields the chlorinated methylpyridine intermediate suitable for further functionalization.

| Parameter | Details |

|---|---|

| Starting material | 2-oxo-5-methyl-5,6-dichloropiperidine |

| Chlorinating agent | Phosphorus oxychloride or phosgene |

| Solvent | 1,2,4-Trichlorobenzene (preferred) |

| Temperature | 80–130 °C (optimal ~120 °C) |

| Reaction time | 1–2 hours addition + 5–6 hours hold |

| Chlorinating agent excess | ~50 mole % over dihalo compound |

Introduction of the Acetic Acid Side Chain at the 4-Position

The key transformation to obtain 2-(3-chloro-5-methylpyridin-4-yl)acetic acid involves attaching the acetic acid moiety at the 4-position of the pyridine ring. This is typically achieved via a side-chain functionalization strategy such as:

- Halogenation of the 4-position followed by nucleophilic substitution or metal-catalyzed coupling to introduce the acetic acid or its precursor.

- Alternatively, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) can be employed to couple a pyridine boronic acid derivative with a suitable acetic acid equivalent.

A related synthetic approach for pyridine derivatives involves:

- Using a palladium-catalyzed cross-coupling reaction between a halogenated pyridine (e.g., 2-bromo-5-chloropyridin-3-amine) and a boronic acid derivative under nitrogen atmosphere.

- The reaction is performed in dioxane solvent with a carbonate base (potassium carbonate, cesium carbonate, or sodium carbonate) and palladium chloride catalyst.

- Typical reaction conditions include heating at 80–100 °C for 2–4 hours, followed by aqueous workup and purification by column chromatography.

- This method yields high purity pyridine derivatives with functional groups suitable for further oxidation or hydrolysis to the acetic acid.

| Parameter | Details |

|---|---|

| Halogenated pyridine | 2-bromo-5-chloropyridin-3-amine |

| Coupling partner | Pyridin-3-ylboronic acid |

| Catalyst | Palladium chloride |

| Base | Potassium carbonate, cesium carbonate |

| Solvent | Dioxane |

| Temperature | 80–100 °C |

| Reaction time | 2–4 hours |

| Yield | Up to ~90% |

Oxidation or Hydrolysis to Form the Acetic Acid Moiety

Once the appropriate pyridine derivative with a side chain precursor (e.g., methyl or aldehyde group) is obtained, oxidation or hydrolysis steps are employed to convert the side chain into the acetic acid functionality:

- Oxidation of methyl groups adjacent to the pyridine ring can be achieved using oxidizing agents such as potassium permanganate or chromium-based reagents under controlled conditions.

- Alternatively, ester intermediates can be hydrolyzed under acidic or basic conditions to yield the free acetic acid.

- Careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the pyridine ring.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyridine core chlorination | Chlorination of dihalo piperidine | Phosphorus oxychloride, 1,2,4-trichlorobenzene, 120 °C, 6–8 h | 3-chloro-5-methylpyridine intermediate |

| Side chain introduction | Pd-catalyzed cross-coupling | PdCl2 catalyst, dioxane, carbonate base, 80–100 °C, 2–4 h | Pyridine derivative with side chain precursor |

| Side chain oxidation/hydrolysis | Oxidation or hydrolysis | KMnO4 or acid/base hydrolysis | Formation of this compound |

Research Findings and Considerations

- The chlorination step benefits from using a high-boiling halogenated aromatic solvent to maintain reaction temperature and solubility of intermediates, improving yield and purity.

- The palladium-catalyzed coupling reaction is highly efficient and allows for selective functionalization of the pyridine ring, with yields approaching 90% under optimized conditions.

- The choice of base and solvent in the coupling step significantly affects the reaction rate and product purity; cesium carbonate and dioxane are preferred for their solubility and reactivity profiles.

- Oxidation steps require careful monitoring to prevent ring degradation; mild oxidants and controlled temperatures are recommended.

- The overall synthetic route is modular, allowing for variations in substituents and functional groups to tailor the compound for specific applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that structural modifications can enhance antibacterial efficacy .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies have shown that it can modulate specific biochemical pathways involved in inflammation, making it a candidate for further pharmacological exploration .

Applications in Research

| Application Area | Description |

|---|---|

| Pharmacology | Investigated for potential use as an antimicrobial and anti-inflammatory agent. |

| Biochemistry | Studied for its ability to modulate enzyme activity and influence signaling pathways. |

| Medicinal Chemistry | Explored as a lead compound for developing new therapeutics targeting specific diseases. |

Case Studies

-

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed varying levels of antibacterial activity against Staphylococcus aureus, with MIC values indicating significant inhibition at concentrations as low as 66 µM . -

Inflammation Modulation

In vitro experiments revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory responses . -

Cancer Research

Preliminary findings indicate potential anticancer properties, as derivatives have shown cytotoxic effects on cancer cell lines, leading to apoptosis through specific molecular interactions .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs.

- Positional Effects : The methyl group at position 5 in the target compound (vs. position 6 in 2-(6-methylpyridin-3-yl)acetic acid) may alter steric hindrance, affecting binding affinity in biological systems .

Physicochemical Properties

While exact data for the target compound is unavailable, trends can be inferred from related acetic acid derivatives:

Key Observations :

- The chlorine and methyl substituents in the target compound reduce water solubility compared to unsubstituted acetic acid but improve lipid membrane permeability for drug delivery .

- The pKa of the target compound is closer to pyridine-acetic acid derivatives than to pure acetic acid, reflecting the electron-withdrawing effects of the pyridine ring .

Biological Activity

2-(3-Chloro-5-methylpyridin-4-yl)acetic acid is an organic compound characterized by its unique pyridine ring structure, which includes a chlorine atom and a methyl group. Its molecular formula is C₈H₈ClN, and it features a carboxylic acid functional group that contributes to its reactivity and potential biological activities. This compound has garnered interest due to its antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Synthesis

The synthesis of this compound typically involves advanced catalytic systems to enhance yield and purity. The specific substitution pattern on the pyridine ring significantly influences its chemical behavior and interactions with biological targets, which may include various enzymes or receptors .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth. For instance, studies have demonstrated its activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. It may modulate biochemical pathways involved in inflammation by acting on specific molecular targets, although the detailed mechanisms remain under investigation .

The biological activity of this compound is thought to result from its interactions with various enzymes or receptors in the body. Research suggests that it can act as an inhibitor or modulator, influencing signaling pathways that regulate inflammation and microbial defense mechanisms .

Case Studies

- Antimicrobial Efficacy Study : A study evaluating the antimicrobial efficacy of various compounds, including this compound, found that it exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The compound was compared against standard antibiotics, showing comparable results in terms of inhibition zones .

- Inflammation Model : In a model of inflammation using THP-1 macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a potential therapeutic role in managing inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chloro-5-methylpyridin-4-yl)acetic acid in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chlorination of a pyridine precursor (e.g., 3-methylpyridine) followed by acetic acid side-chain introduction using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane). Yield optimization may require temperature control (60–80°C) and inert atmospheres to prevent oxidation of intermediates.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the chloro and methyl groups on the pyridine ring. Aromatic protons appear as doublets (δ 7.8–8.2 ppm), while the acetic acid methylene group resonates at δ 3.6–4.0 ppm (split due to coupling with adjacent groups) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z 200.6 (calculated for C₈H₈ClNO₂). Fragmentation patterns should confirm the loss of COOH (44 amu) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 750 cm⁻¹ (C-Cl stretch) .

Q. What safety precautions are necessary when handling this compound?

- Hazard Profile : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation exposure) under EU-GHS. Causes skin/eye irritation and respiratory discomfort .

- Protocols :

- Use nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of fine powders.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The chloro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity at the pyridine ring .

- Molecular Dynamics Simulations : Study solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Catalyst Screening : Use Pd/C or CuI catalysts for Suzuki-Miyaura couplings to introduce the acetic acid moiety. Catalyst loading (1–5 mol%) and ligand selection (e.g., PPh₃) significantly impact yield .

- Stepwise Purification : Isolate intermediates after each step via liquid-liquid extraction (e.g., dichloromethane/water) to minimize side reactions.

- Reaction Monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track intermediate stability .

Q. How does the chloromethyl substitution pattern influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) :

- The 3-chloro-5-methylpyridine moiety enhances lipophilicity (logP ~1.8), improving membrane permeability in cellular assays .

- Electrophilic Reactivity : The chloro group facilitates nucleophilic aromatic substitution, making the compound a candidate for covalent inhibitor design (e.g., targeting cysteine residues in enzymes) .

- Experimental Validation : Compare IC₅₀ values against analogs lacking the chloro or methyl group in enzyme inhibition assays (e.g., kinase or protease panels) .

Contradictions and Limitations

- Synthetic Routes : and describe divergent coupling strategies (nucleophilic vs. catalytic), requiring empirical testing to determine optimal conditions for specific substrates.

- Bioactivity Predictions : Computational models may overestimate reactivity due to solvent effects not fully accounted for in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.